

BPR1K871: A Comparative Analysis of Kinase Cross-Reactivity

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Compound of Interest		
Compound Name:	BPR1K871	
Cat. No.:	B15579909	Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a kinase inhibitor is paramount for assessing its therapeutic potential and predicting potential off-target effects. This guide provides an objective comparison of the cross-reactivity of **BPR1K871** with other kinases, supported by experimental data.

BPR1K871 has been identified as a potent, multi-kinase inhibitor with primary activity against FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/B).[1][2] Its efficacy has been demonstrated in preclinical models of acute myeloid leukemia (AML) and solid tumors.[1][3] This guide delves into the broader kinase selectivity of **BPR1K871**, presenting a comprehensive overview of its interactions across the human kinome.

Kinase Inhibition Profile of BPR1K871

The cross-reactivity of **BPR1K871** was extensively profiled using the KINOMEScan[™] technology, a competitive binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. In a comprehensive screen against 395 non-mutant kinases, **BPR1K871** demonstrated a multi-targeted profile, inhibiting 77 kinases by more than 65% at a concentration of 1000 nM.[1][2]

The primary targets were potently inhibited, with IC50 values of 19 nM for FLT3, 22 nM for AURKA, and 13 nM for AURKB.[1][2] The KINOMEScan results at 1000 nM showed profound inhibition of these primary targets, with control values of 0.2% for FLT3, 0% for AURKA, and 0.2% for AURKB, indicating very strong binding.[1][3]



Beyond its primary targets, **BPR1K871** exhibited significant activity against a range of other kinases, including clinically relevant mutants of ABL1, KIT, and RET.[1][3][4] This broad-spectrum activity suggests its potential therapeutic application across various cancer types driven by these kinases.

Comparative Kinase Inhibition Data

The following table summarizes the inhibitory activity of **BPR1K871** against a selection of kinases from the KINOMEScan panel. The data is presented as "% of Control," where a lower percentage indicates stronger binding of **BPR1K871** to the kinase.





Kinase Target	% of Control @ 1000 nM	Kinase Family
Primary Targets		
AURKA	0	Serine/Threonine Kinase
AURKB	0.2	Serine/Threonine Kinase
FLT3	0.2	Tyrosine Kinase
AURKC	3.3	Serine/Threonine Kinase
Significant Off-Target Interactions (<10% of Control)		
ABL1 (T315I mutant)	< 4.4	Tyrosine Kinase
ABL1 (Q252H mutant)	< 4.4	Tyrosine Kinase
ABL1 (H396P mutant)	< 4.4	Tyrosine Kinase
KIT (L576P mutant)	< 4.0	Tyrosine Kinase
KIT (V559D mutant)	< 4.0	Tyrosine Kinase
RET (V804M mutant)	< 0.5	Tyrosine Kinase
RET (M918T mutant)	< 0.5	Tyrosine Kinase
RET (V804L mutant)	< 0.5	Tyrosine Kinase
FLT1	-	Tyrosine Kinase
AXL	-	Tyrosine Kinase
BRAF	-	Serine/Threonine Kinase
CHEK2	-	Serine/Threonine Kinase
CSF1R	-	Tyrosine Kinase
DDR	-	Tyrosine Kinase
PDGFR	-	Tyrosine Kinase
PLK4	-	Serine/Threonine Kinase
TRKA	-	Tyrosine Kinase



VEGFR2	- Tyrosine Kinase	
Other Notable Interactions		
FLT3 (ITD mutant)	< 5.2	Tyrosine Kinase
FLT3 (D835H mutant)	< 5.2	Tyrosine Kinase
FLT3 (D835Y mutant)	< 5.2	Tyrosine Kinase

Note: A comprehensive list of all 395 kinases and their corresponding inhibition values can be found in the supplementary materials of the original publication by Hsu et al., 2016 in Oncotarget.[1]

Experimental Protocols

The kinase selectivity of **BPR1K871** was determined using the KINOMEScan[™] platform (DiscoverX).[1][3]

KINOMEScan™ Competitive Binding Assay

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is quantified via qPCR of the DNA tag. A lower amount of captured kinase in the presence of the test compound indicates a stronger binding interaction.[5][6][7]

Methodology:

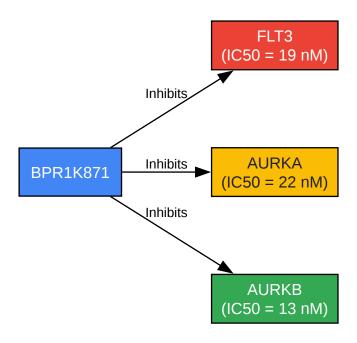
- Assay Components: The three main components are the DNA-tagged kinase, an immobilized ligand, and the test compound (BPR1K871).[5][7]
- Competition: BPR1K871 was added to a solution containing the DNA-tagged kinase. This
 mixture was then applied to a solid support matrix coupled with the immobilized ligand.
- Incubation: The components were allowed to incubate, during which BPR1K871 and the immobilized ligand competed for binding to the kinase's active site.
- Washing: Unbound components were washed away.



- Elution and Quantification: The kinase bound to the solid support was eluted, and the amount of the associated DNA tag was quantified using qPCR.
- Data Analysis: The results are reported as a percentage of the DMSO control, where 100% represents no inhibition and 0% represents complete inhibition.

Visualizing BPR1K871's Kinase Selectivity

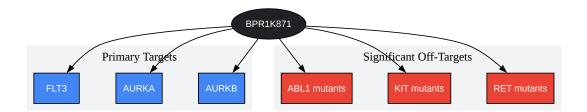
The following diagrams illustrate the multi-targeted nature of **BPR1K871**, highlighting its primary targets and key off-target interactions.



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Caption: Primary kinase targets of **BPR1K871** and their respective IC50 values.





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Caption: **BPR1K871**'s inhibition of primary and significant off-target kinases.

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